4-Fluoro-1-methylpyrrolidin-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1-methylpyrrolidin-3-ol typically involves the fluorination of pyrrolidine derivatives. One common method is the electrophilic fluorination of N-methylpyrrolidine using fluorinating agents such as xenon difluoride or elemental fluorine under controlled conditions . The reaction conditions must be carefully managed to avoid over-fluorination and to achieve the desired regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The use of safer and more efficient fluorinating agents, as well as continuous flow reactors, can enhance the scalability and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1-methylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the pyrrolidine ring.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of fluorinated or non-fluorinated derivatives .
Scientific Research Applications
4-Fluoro-1-methylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Fluoro-1-methylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoropyrrolidine: Similar in structure but lacks the hydroxyl group.
1-Methylpyrrolidin-3-ol: Similar but without the fluorine atom.
3-Fluoro-1-methylpyrrolidine: A positional isomer with the fluorine atom at a different position.
Uniqueness
4-Fluoro-1-methylpyrrolidin-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H10FNO |
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Molecular Weight |
119.14 g/mol |
IUPAC Name |
4-fluoro-1-methylpyrrolidin-3-ol |
InChI |
InChI=1S/C5H10FNO/c1-7-2-4(6)5(8)3-7/h4-5,8H,2-3H2,1H3 |
InChI Key |
VDOLWAQYIDIFME-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C(C1)F)O |
Origin of Product |
United States |
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